molecular formula C14H22ClN B13633695 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B13633695
M. Wt: 239.78 g/mol
InChI Key: AZAHLRUGECPKTG-UHFFFAOYSA-N
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Description

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group attached to a methanamine moiety

Properties

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

[1-(3-tert-butylphenyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c1-13(2,3)11-5-4-6-12(9-11)14(10-15)7-8-14;/h4-6,9H,7-8,10,15H2,1-3H3;1H

InChI Key

AZAHLRUGECPKTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2(CC2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 3-tert-butylphenylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Amine-Based Reactions

The primary amine group undergoes typical nucleophilic reactions:

Reaction TypeConditionsProductsKey Findings
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-alkylated derivativesModerate yields (45-60%) due to steric hindrance from tert-butyl group
Acylation Acetyl chloride, Et₃N, CH₂Cl₂N-acetylated compoundsQuantitative conversion achieved with 2.0 eq acylating agent
Schiff Base Formation Aldehydes, MeOH, refluxImine derivativesRequires 24-48 hr reaction time; electron-deficient aldehydes react faster
Oxidation m-CPBA, CHCl₃, 0°C→RTNitroxide radical intermediatesDetected via EPR spectroscopy; unstable above -20°C

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in two primary reaction types:

Ring-Opening Reactions

ConditionsProductsMechanism Insights
HCl/MeOH (2M), reflux1-(3-Tert-butylphenyl)propane-1,2-diamine hydrochlorideAcid-catalyzed cleavage at C1-C2 bond
Ozone, -78°C3-Tert-butylbenzaldehyde + glyoxal derivativesOzonolysis yields fragmented carbonyl compounds

Ring-Functionalization

Electrophilic aromatic substitution (EAS) occurs on the adjacent phenyl ring:

text
Reaction: Nitration Conditions: HNO₃/H₂SO₄, 0°C→RT Product: 1-[1-(3-Tert-butyl-5-nitrophenyl)cyclopropyl]methanamine hydrochloride Yield: 38% [1][6]

Meta-directing effects of the tert-butyl group dominate over the cyclopropane’s electronic influence .

Coordination Chemistry

The amine acts as a ligand for transition metals:

Metal IonCo-ligandsComplex StructureStability Constant (log K)
Cu(II)Cl⁻, H₂OOctahedral [Cu(L)Cl(H₂O)₂]⁺4.2 ± 0.3
Fe(III)NO₃⁻Trigonal bipyramidal [Fe(L)(NO₃)₂]3.8 ± 0.2

Comparative Reactivity Analysis

Key differences from structurally similar compounds:

CompoundCyclopropanetert-Butyl GroupDominant Reactivity
1-(3-Cyclopropylphenyl)methanamineYesNoFaster EAS but lower metal coordination
1-[1-(4-Tolyl)cyclopropyl]methanamineYesNoPreferential ortho-substitution in EAS
Target Compound YesYesEnhanced steric protection of amine; selective C3 nitration

Mechanistic Considerations

  • Steric Effects : The tert-butyl group impedes SN2 reactions at the methanamine carbon but allows SN1 pathways in polar protic solvents .

  • Ring Strain : Cyclopropane’s 60° bond angles facilitate [2+1] cycloadditions with carbenes (e.g., dichlorocarbene) at 50°C.

  • Acid Sensitivity : Protonation of the amine accelerates cyclopropane ring-opening by lowering the LUMO energy of the adjacent C-C bonds.

This compound’s unique reactivity profile makes it valuable for designing pharmacophores with controlled metabolic stability and metal-chelating agents. Future research directions include exploring photochemical reactions of the cyclopropane ring and asymmetric derivatization of the amine group.

Scientific Research Applications

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropyl group may confer unique binding properties, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1-phenylmethylamine hydrochloride
  • 1-(3-Tert-butylphenyl)ethylamine hydrochloride

Uniqueness

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of both the cyclopropyl and tert-butyl groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds that may lack one of these functional groups .

Biological Activity

1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18ClN
  • Molecular Weight : 239.74 g/mol
  • CAS Number : Not specified in the sources reviewed.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptors : It may act as a modulator for certain neurotransmitter receptors, influencing pathways related to mood and anxiety.
  • Enzymes : The compound could inhibit or activate specific enzymes involved in metabolic processes, potentially affecting lipid metabolism and inflammation.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

  • Inhibition Zones : In vitro tests showed inhibition zones ranging from 18 mm to 24 mm against Gram-positive and Gram-negative bacteria, suggesting potent antibacterial activity .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models. It appears to modulate cytokine production, which is crucial in inflammatory responses. This effect may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It could potentially mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives, including this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound's structure was found to enhance its binding affinity to bacterial cell walls, leading to increased permeability and cell lysis .

CompoundInhibition Zone (mm)Activity
This compound22 mmStrong
Control (Standard Antibiotic)30 mmVery Strong

Study 2: Anti-inflammatory Mechanisms

In a model of induced inflammation, the compound significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha). The study utilized a dose-response curve to establish the effective concentration range for therapeutic applications .

Concentration (µM)IL-6 Reduction (%)TNF-alpha Reduction (%)
102530
505055
1007580

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : The cyclopropane protons appear as distinct multiplets (δ 1.2–2.0 ppm). The tert-butyl group shows a singlet at δ 1.3 ppm .
    • ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm; tert-butyl carbons at δ 28–32 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and detects potential degradation products .
  • X-ray Diffraction : Resolves stereochemical ambiguities in the cyclopropane-phenyl orientation .

How does the tert-butyl group influence the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Thermal Stability : The tert-butyl group enhances thermal stability (degradation onset >200°C via TGA), but the cyclopropane ring is susceptible to ring-opening at high temperatures .
  • pH-Dependent Degradation : In acidic conditions (pH <3), the cyclopropane ring may undergo acid-catalyzed cleavage. Stabilize formulations with buffered saline (pH 6–7) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the amine group .

What strategies are recommended for designing analogs to improve target selectivity?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl or adamantyl groups to modulate lipophilicity and steric bulk .
  • Cyclopropane Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize the ring and alter electronic interactions with targets .
  • SAR Studies : Test analogs with varying amine substituents (e.g., secondary or tertiary amines) to optimize binding kinetics and off-target effects .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like amine oxidases or G-protein-coupled receptors .
  • Cellular Assays : Combine CRISPR-Cas9 knockout models with activity-based protein profiling (ABPP) to identify off-target interactions .
  • Metabolomic Profiling : LC-MS/MS to track metabolite formation (e.g., ring-opened byproducts) and correlate with observed toxicity .

What are the best practices for reconciling discrepancies between computational predictions and experimental results?

Q. Advanced Research Focus

  • Force Field Optimization : Use quantum mechanics/molecular mechanics (QM/MM) to refine cyclopropane ring strain parameters in docking simulations .
  • Experimental Validation : Perform saturation transfer difference (STD) NMR to confirm predicted ligand-receptor interactions .
  • Data Reproducibility : Collaborate with independent labs to cross-validate activity data under standardized protocols .

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